molecular formula C16H23N3O3S B4791079 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide

Cat. No. B4791079
M. Wt: 337.4 g/mol
InChI Key: HYDLPTQRNVQCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazinecarbothioamide compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide acts as a competitive antagonist of the dopamine D3 receptor, which is primarily found in the mesolimbic pathway of the brain. By blocking the activity of this receptor, 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide reduces the rewarding effects of drugs of abuse and other stimuli that activate the mesolimbic pathway.
Biochemical and Physiological Effects:
In addition to its effects on the dopamine D3 receptor, 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide has also been found to exhibit activity at other receptors, including the serotonin 5-HT1A receptor and the alpha-2 adrenergic receptor. These additional effects may contribute to its overall pharmacological profile.

Advantages and Limitations for Lab Experiments

One advantage of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide is its high selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor compared to other compounds that may also interact with other dopamine receptors. One limitation is that its effects may be influenced by the presence of other compounds or substances in the experimental system.

Future Directions

Future research on 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide could focus on its potential therapeutic applications for drug addiction and other disorders related to reward and motivation. Additionally, further studies could investigate its effects on other neurotransmitter systems and receptors, which may provide additional insights into its pharmacological profile.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective antagonism of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes it a promising candidate for the treatment of drug addiction and other disorders related to reward and motivation.

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-20-9-4-17-16(23)19-7-5-18(6-8-19)11-13-2-3-14-15(10-13)22-12-21-14/h2-3,10H,4-9,11-12H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDLPTQRNVQCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326425
Record name 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)piperazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200710
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

708280-81-3
Record name 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)piperazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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